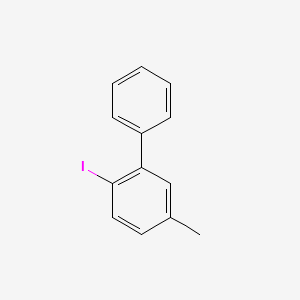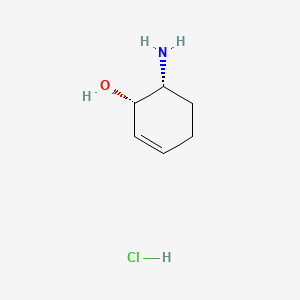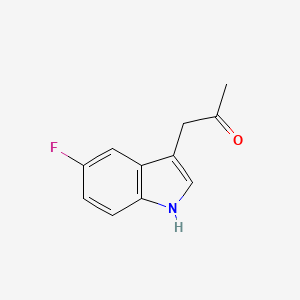![molecular formula C10H17Br B13477717 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane CAS No. 2913280-76-7](/img/structure/B13477717.png)
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is an organic compound with the molecular formula C9H15Br. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.2]octane derivatives. This compound is characterized by a bromomethyl group attached to the fourth carbon of the bicyclo[2.2.2]octane ring system, which also contains a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane typically involves the bromination of 4-methylbicyclo[2.2.2]octane. This can be achieved through the reaction of 4-methylbicyclo[2.2.2]octane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R) to form corresponding derivatives.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-Bromobicyclo[2.2.2]octane: Similar structure but lacks the methyl group at the fourth position.
4-Methylbicyclo[2.2.2]octane: Similar structure but lacks the bromomethyl group.
1-(Chloromethyl)-4-methylbicyclo[2.2.2]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl and a methyl group on the bicyclo[2.2.2]octane ring system. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
2913280-76-7 |
|---|---|
Formule moléculaire |
C10H17Br |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-methylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H17Br/c1-9-2-5-10(8-11,6-3-9)7-4-9/h2-8H2,1H3 |
Clé InChI |
GRGZQIVJORFHRB-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)


![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)

